Quantified Lipophilicity Increase Over Unsubstituted and Singly-Substituted Analogs
The target compound's lipophilicity, as measured by predicted partition coefficient (LogP), is higher than that of its closest structural analogs. Compared to 5-cyclopropyl-1H-pyrazol-3-amine (LogP = 1.45) [1] and 1-propyl-1H-pyrazol-3-amine (LogP = 0.62) , 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine has a LogP of 1.75 . This represents a quantifiable increase in lipophilicity, a key determinant of membrane permeability and pharmacokinetic behavior in drug discovery.
| Evidence Dimension | Calculated Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 1.75 |
| Comparator Or Baseline | 5-cyclopropyl-1H-pyrazol-3-amine (LogP = 1.45) and 1-propyl-1H-pyrazol-3-amine (LogP = 0.62) |
| Quantified Difference | +0.30 log units vs 5-cyclopropyl analog; +1.13 log units vs 1-propyl analog |
| Conditions | Predicted data using ACD/Labs Percepta Platform (or similar computational models). |
Why This Matters
This confirms that the target compound has a distinct physicochemical profile that will result in different ADME properties compared to its simpler analogs, justifying its selection for specific synthetic routes where higher lipophilicity is required.
- [1] Molbase. (n.d.). 5-cyclopropyl-1H-pyrazol-3-amine (CAS 175137-46-9) Product Information. Retrieved from qiye.molbase.cn. View Source
